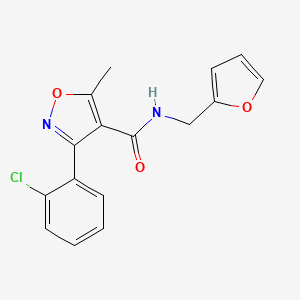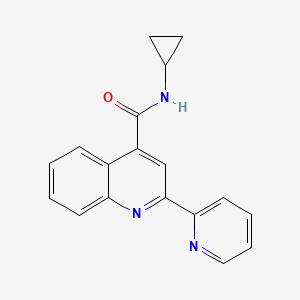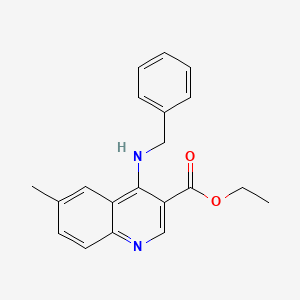
3-(2-chlorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally similar to "3-(2-chlorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide" involves multistep chemical processes. For instance, derivatives of isoxazole carboxamides have been prepared from starting materials like dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, followed by further chemical modifications to introduce various functional groups (Yu et al., 2009). These processes highlight the chemoselective nucleophilic chemistry essential for the synthesis of complex molecules, showcasing the versatility and reactivity of the isoxazole backbone in chemical syntheses.
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule showcases interesting aspects such as conformational variations and the arrangement of functional groups. For example, the crystal structure analysis of related compounds reveals specific orientations of benzene rings and the impact of substituents on the overall molecular conformation (Bozopoulos et al., 1980). Such studies are crucial for understanding the molecular geometry, which directly affects the physical and chemical properties of the compound.
Chemical Reactions and Properties
Chemical reactions involving isoxazole derivatives can lead to a wide range of products with varied biological and chemical activities. The reactivity of such compounds often involves nucleophilic substitution reactions, cycloadditions, and other transformations that are fundamental to organic synthesis and medicinal chemistry (Shajari et al., 2015). The chemical properties of these compounds, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are key factors in their applications.
Physical Properties Analysis
The physical properties of "3-(2-chlorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide" and similar compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the presence of chlorophenyl and furylmethyl groups could affect the compound's polarity, solubility in different solvents, and crystal packing in the solid state. These properties are essential for determining the compound's suitability for various applications, including its behavior in biological systems and its stability under experimental conditions.
Chemical Properties Analysis
The chemical properties of isoxazole derivatives are characterized by their reactivity patterns, which are influenced by the electron-donating or withdrawing nature of the substituents attached to the isoxazole ring. Studies on similar compounds have shown how modifications at specific positions of the isoxazole ring can alter its reactivity, enabling the synthesis of a wide range of derivatives with potential biological activities (Martins et al., 2002). Understanding these properties is crucial for the rational design of new compounds with desired activities and properties.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-10-14(16(20)18-9-11-5-4-8-21-11)15(19-22-10)12-6-2-3-7-13(12)17/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBLJHHGZULHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5668487.png)
![8-[(1-methyl-2-oxoimidazolidin-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5668490.png)
![methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5668502.png)

![1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}quinoxalin-2(1H)-one](/img/structure/B5668509.png)

![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5668524.png)
![N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5668526.png)
![ethyl 1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5668530.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5668544.png)

![8-[3-(1H-indol-3-yl)propanoyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5668575.png)
